Di-n-octyldichlorosilane is a di-n-alkyldichlorosilane compound with the chemical formula C₁₈H₃₈Cl₂Si. It is primarily utilized as a precursor in the synthesis of various organosilicon compounds and plays a significant role in surface modification for biological applications. The compound is classified under organosilicon compounds, specifically as a silane, which are characterized by their silicon-carbon bonds.
Di-n-octyldichlorosilane can be synthesized through the reaction of octylmagnesium bromide with silicon tetrachloride. This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
The synthesis is conducted under controlled temperature conditions, usually at low temperatures to minimize side reactions and maximize yield. In industrial settings, large-scale reactors are employed, where parameters such as pressure, temperature, and concentration of reactants are meticulously controlled to achieve high purity and yield of the product.
Post-synthesis, purification techniques such as distillation or chromatography are utilized to remove any unreacted materials and by-products, ensuring that the final product meets the required specifications for further applications .
Di-n-octyldichlorosilane features a central silicon atom bonded to two octyl groups (C₈H₁₇) and two chlorine atoms. The molecular structure can be depicted as follows:
The presence of long octyl chains imparts unique physical properties such as increased hydrophobicity compared to shorter-chain analogs. This structural characteristic is crucial for its application in silanization processes .
Di-n-octyldichlorosilane undergoes several chemical reactions:
Di-n-octyldichlorosilane is primarily used for the silanization of metal oxide surfaces, which improves the interface between metal atoms and polymeric matrices.
The compound interacts with metal oxide surfaces through a process known as silanization. This involves the formation of covalent bonds between the silicon atom of di-n-octyldichlorosilane and hydroxyl groups on the metal oxide surface.
In addition to its use in surface modification, di-n-octyldichlorosilane has been implicated in enhancing the integration of titanium dioxide particles in polymer matrices, which is significant for applications in organic electronics .
Di-n-octyldichlorosilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications, particularly those requiring hydrophobic characteristics .
Di-n-octyldichlorosilane has a wide range of scientific applications:
Di-n-octyldichlorosilane adheres to systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary IUPAC designation is dichloro(dioctyl)silane, explicitly indicating the presence of two chlorine atoms and two octyl groups attached to silicon. Synonymous nomenclature includes dichlorodioctylsilane and Di-n-octyldichlorosilane, emphasizing the linear (n-) conformation of the octyl chains (n-C₈H₁₇). Its molecular formula is C₁₆H₃₄Cl₂Si, corresponding to a molecular weight of 325.433 g/mol [2] [7].
Table 1: Nomenclature and Basic Molecular Descriptors of Di-n-octyldichlorosilane
Systematic Name (IUPAC) | Common Synonyms | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
---|---|---|---|---|
Dichloro(dioctyl)silane | Di-n-octyldichlorosilane, Dichlorodioctylsilane | C₁₆H₃₄Cl₂Si | 325.433 | 18416-07-4 |
Structurally, the silicon atom resides in a tetrahedral coordination environment. The two chlorine atoms and two n-octyl groups are arranged around this central silicon. Key structural features confirmed via spectroscopic methods include:
Table 2: Key Physical Properties of Di-n-octyldichlorosilane
Property | Value | Conditions/Notes |
---|---|---|
Physical State | Colorless to pale yellow liquid | At room temperature [7] |
Density | 0.936 g/mL [2]; 0.9±0.1 g/cm³ [7] | At 25°C |
Boiling Point | 340°C [2]; 340.3±10.0°C [7] | At 760 mmHg |
Refractive Index (nₐ) | 1.456 [2] | Measured at 20°C (n²⁰/D) |
Flash Point | 110°C [2]; 153.7±16.6°C [7] | Cleveland Open Cup method variations |
Solubility in Water | Sparingly Soluble (8.8x10⁻⁶ g/L) [7] | Hydrolyzes readily upon contact |
The foundation of organosilicon chemistry was laid in 1863 by French chemists Charles Friedel and James Crafts. They achieved the first synthesis of an organosilicon compound, tetraethylsilane (Si(C₂H₅)₄), by reacting silicon tetrachloride (SiCl₄) with diethylzinc (Zn(C₂H₅)₂) in a sealed tube. This landmark work demonstrated the feasibility of forming silicon-carbon bonds, paving the way for exploring diverse organosilicon structures, including chlorosilanes [1] [3].
The subsequent period, spanning 1904 to 1937, witnessed significant fundamental advancements, primarily driven by Frederic Stanley Kipping. Kipping pioneered the extensive use of Grignard reagents (RMgX) to synthesize a wide array of organochlorosilanes, including alkyl- and aryldichlorosilanes. His method involved reacting silicon tetrachloride with Grignard reagents:SiCl₄ + 2 RMgX → R₂SiCl₂ + 2 MgXClKipping's meticulous work led to the discovery of cyclic and linear polysiloxanes formed during the hydrolysis of dichlorosilanes. Although he coined the term "silicone" for hydrolysis products resembling ketones (an erroneous comparison later corrected), his contributions were monumental. His work established the core synthetic pathways and laid the groundwork for understanding the reactivity of Si-Cl bonds [1] [3].
The transformative leap from laboratory curiosity to industrial production occurred after 1940, driven by wartime demands and the recognition of polymeric organosiloxanes' (silicones) unique properties. Key figures include:
Di-n-octyldichlorosilane synthesis typically relies on modifications of Kipping's Grignard approach or related alkylation techniques applied to silicon tetrachloride or other chlorosilane precursors, leveraging the historical methodologies established during this foundational period of organosilicon chemistry [1] [3].
Di-n-octyldichlorosilane holds significant importance due to its role as a versatile precursor and its ability to impart specific properties derived from its long hydrophobic alkyl chains. Its applications leverage the high reactivity of the Si-Cl bonds and the properties of the resultant siloxane or silane-modified structures:
The significance of Di-n-octyldichlorosilane lies in its ability to act as a molecular bridge, leveraging the reactivity of chlorosilane chemistry to introduce substantial hydrophobic organic character (via the n-octyl groups) onto surfaces or into polymeric materials. This enables the precise engineering of interfaces and the development of advanced materials for energy conversion and storage technologies [2] [7].
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